molecular formula C12H13ClFNO2 B15115524 3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide

3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide

Katalognummer: B15115524
Molekulargewicht: 257.69 g/mol
InChI-Schlüssel: PGOUVNDBSYTGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as an oxolan-2-ylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzoic acid and oxolane-2-methanol.

    Formation of Benzamide Core: The 3-chloro-5-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with oxolane-2-methanol in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the oxolane moiety.

Wissenschaftliche Forschungsanwendungen

3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloro-5-fluoro-N-methylbenzamide: Similar structure but lacks the oxolane moiety.

    3-chloro-5-fluoro-N-[(tetrahydrofuran-2-yl)methyl]benzamide: Similar structure but with a different cyclic ether moiety.

Uniqueness

3-chloro-5-fluoro-N-[(oxolan-2-yl)methyl]benzamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H13ClFNO2

Molekulargewicht

257.69 g/mol

IUPAC-Name

3-chloro-5-fluoro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H13ClFNO2/c13-9-4-8(5-10(14)6-9)12(16)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H,15,16)

InChI-Schlüssel

PGOUVNDBSYTGHA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.